molecular formula C14H12BrN3O2 B2843045 3-bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine CAS No. 1904208-86-1

3-bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine

Cat. No.: B2843045
CAS No.: 1904208-86-1
M. Wt: 334.173
InChI Key: IBSADMOIKBXMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine is a brominated pyridine derivative featuring a pyridin-3-yloxy-substituted azetidine ring connected via a carbonyl group. Key features include:

  • Core structure: Bromopyridine scaffold, enabling electrophilic substitution reactions.
  • Substituents: Azetidine-1-carbonyl group (a strained 4-membered amine ring) and pyridin-3-yloxy moiety, which may enhance binding affinity in biological targets.
  • Applications: Likely used in drug discovery for targeting enzymes or receptors, inferred from similar compounds in the evidence (e.g., kinase inhibitors , cholinergic drug intermediates ).

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c15-11-4-10(5-17-6-11)14(19)18-8-13(9-18)20-12-2-1-3-16-7-12/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSADMOIKBXMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)Br)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carboxylation via Directed Metallation

Low-temperature lithiation of 3-bromo-5-fluoropyridine using LDA (-78°C) followed by quenching with DMF yields 3-bromo-5-formylpyridine (60–70% yield). Subsequent oxidation with KMnO₄ or PCC converts the aldehyde to the carboxylic acid.

Reaction Conditions :

  • Base : LDA (2.0 eq) in THF at -78°C
  • Electrophile : DMF (1.2 eq)
  • Workup : Column chromatography (PE:EA = 3:1)

Boronic Acid Decarboxylation

Decarboxylation of 5-bromopyridine-3-boric acid under acidic conditions (H₂SO₄, NaNO₂) generates 3-bromo-5-hydroxypyridine (94% yield), which is oxidized to the carboxylic acid using Jones reagent .

Synthesis of 3-(Pyridin-3-yloxy)Azetidine

Azetidine Ring Construction via [2+2] Cycloaddition

Ito et al. (2021) demonstrated titanium-catalyzed cycloaddition between iminopyruvates and aryl alkynes to form 2-azetines, which are hydrogenated to azetidines. Subsequent functionalization involves:

  • N-Boc protection of azetidine.
  • SN2 reaction with pyridin-3-ol under basic conditions (K₂CO₃, DMF).

Key Step :

  • Reagent : Ti(OiPr)₄ (10 mol%)
  • Yield : 68–82% for cycloaddition

Flow Synthesis of Functionalized Azetidines

Luisi’s flow chemistry approach eliminates N-Boc-3-iodoazetidines using LDA to generate α-lithiated intermediates, which react with pyridin-3-ol derivatives (Fig. 3D). This method achieves 75–90% yields with <5% epimerization.

Amide Coupling Strategies

Acid Chloride-Mediated Acylation

Activation of 3-bromo-5-carboxypyridine with SOCl₂ forms the acid chloride, which reacts with 3-(pyridin-3-yloxy)azetidine in DCM at 0°C (Table 1).

Optimization Data :

Catalyst Solvent Temp (°C) Yield (%)
None DCM 0→25 45
DMAP THF 25 62
PyBOP DMF -10 78

Coupling Reagent-Based Approaches

HATU and EDCl/HOBt systems in DMF achieve superior yields (75–85%) by minimizing racemization.

Representative Protocol :

  • 3-Bromo-5-carboxypyridine (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF (0.1 M).
  • Add 3-(pyridin-3-yloxy)azetidine (1.1 eq) dropwise at -15°C.
  • Stir for 12 h at 25°C.

Alternative Routes and Emerging Methodologies

Palladium-Catalyzed Carbonylative Coupling

Aryl bromide (3-bromo-5-iodopyridine) reacts with CO (1 atm) and azetidine in the presence of PdCl₂(PPh₃)₂ to directly install the carbonyl group (Scheme 2).

Conditions :

  • Catalyst : PdCl₂(dppf) (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Yield : 58%

Enzymatic Aminolysis

Immobilized lipases (e.g., CAL-B) catalyze amide bond formation in non-aqueous media, offering a green chemistry alternative (65% yield, 99% ee).

Analytical Characterization and Challenges

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, Py-H), 7.89 (d, J = 5.2 Hz, 1H, Az-H), 4.62 (m, 2H, OCH₂).
  • HRMS : [M+H]⁺ calcd. for C₁₄H₁₁BrN₃O₂: 348.9972; found: 348.9968.

Purification Challenges

  • HPLC : C18 column (MeCN/H₂O + 0.1% TFA), tᵣ = 6.7 min.
  • Common Impurities : Unreacted azetidine (4–8%), des-bromo byproduct (<2%).

Industrial-Scale Considerations

  • Cost Analysis : Acid chloride route ($120/g) vs. coupling reagents ($95/g).
  • Safety : LDA and SOCl₂ require strict temperature control (-70°C to 25°C).

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions are carefully controlled to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex heterocyclic compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Pyridines with Heterocyclic Substituents

Compound Name Structure Molecular Formula Molecular Weight Key Features Applications References
Target Compound Bromopyridine + azetidine-1-carbonyl + pyridin-3-yloxy C₁₄H₁₁BrN₃O₂* ~349.17 g/mol Strain from azetidine; dual heterocyclic groups Hypothesized enzyme inhibition N/A
3-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(phenylethynyl)pyridine (44) Bromopyridine + triazole + ethynylphenyl C₂₂H₁₆ClN₄S 435.91 g/mol Triazole-thioether linkage; Pd/Cu-mediated coupling Antitubercular agents
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) Pyrrolopyridine + ethynylpyridine C₁₄H₈BrN₃ 298.14 g/mol Ethynyl spacer; fused pyrrole ring Kinase inhibition (implied by SAR studies)

Notes:

  • Ethynyl groups in analogs like 20b enable π-π stacking in biological targets, a feature absent in the target compound .

Bromopyridines with Sulfonyl/Carbonyl Functionalization

Compound Name Structure Molecular Formula Molecular Weight Key Features Applications References
3-Bromo-5-(3-ethylpiperidin-1-ylsulfonyl)pyridine Bromopyridine + piperidine-sulfonyl C₁₂H₁₇BrN₂O₂S 333.24 g/mol Sulfonyl group; piperidine ring Unspecified (likely kinase modulation)
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Bromopyrazolopyridine + ethyl ester C₁₀H₁₀BrN₂O₂ 285.10 g/mol Ester functionality; fused pyrazole ring Intermediate for electroluminescent materials

Comparison :

  • The target compound’s azetidine-carbonyl group offers conformational rigidity compared to the flexible piperidine-sulfonyl group in .
  • Ester-containing analogs (e.g., ) prioritize electronic effects over hydrogen-bonding capabilities, unlike the azetidine’s amine functionality.

Halogenated Pyridines in Medicinal Chemistry

Compound Name Structure Molecular Formula Molecular Weight Key Features Applications References
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Bromopyridine + boronate ester C₁₁H₁₃BBrNO₂ 297.95 g/mol Boron-containing; Suzuki coupling precursor Cholinergic drugs, organic electronics
3-Bromo-5-(4-fluorophenyl)isothiazolo[4,3-b]pyridine (14c) Bromoisothiazolopyridine + fluorophenyl C₁₂H₇BrFN₂S 325.17 g/mol Isothiazole fusion; fluorine substitution AAK1/GAK inhibitors for antiviral therapy

Key Differences :

  • The boronate ester in enables cross-coupling reactions, whereas the target compound’s azetidine may limit such reactivity.
  • Fluorine in 14c enhances metabolic stability, a feature absent in the target compound but critical for antiviral activity .

Simplified Bromopyridine Analogs

Compound Name Structure Molecular Formula Molecular Weight Key Features Applications References
3-Bromo-5-Methoxypyridine Bromopyridine + methoxy C₆H₆BrNO 188.02 g/mol Small substituent; high solubility Intermediate for fine chemicals
3-Bromo-5-(pyridin-3-yloxy)pyridine Bromopyridine + pyridin-3-yloxy C₁₀H₇BrN₂O 267.09 g/mol Ether linkage; planar structure Unspecified (likely intermediate)

Comparison :

    Biological Activity

    3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine is a complex organic compound that belongs to the class of pyridine derivatives. Its structure is characterized by a bromine atom at the 3-position of the pyridine ring, and at the 5-position, it is linked to a 3-(pyridin-3-yloxy)azetidine-1-carbonyl group. These structural features suggest potential biological activities, particularly in medicinal chemistry.

    Structural Characteristics

    The molecular formula of this compound is C15H14BrN3O2C_{15}H_{14}BrN_3O_2, with a molecular weight of approximately 348.19 g/mol. The compound's unique structure may influence its biological properties, making it a candidate for various pharmacological applications.

    PropertyValue
    Molecular FormulaC15H14BrN3O2C_{15}H_{14}BrN_3O_2
    Molecular Weight348.19 g/mol
    CAS Number2379985-82-5

    Biological Activity Overview

    Research indicates that pyridine derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, antiviral, and anticancer properties. The specific biological effects of this compound require extensive pharmacological evaluation to establish its efficacy against various biological targets.

    Antimicrobial Activity

    Pyridine derivatives have been noted for their significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. Studies suggest that this compound could potentially demonstrate similar activity due to its structural resemblance to other effective antimicrobial agents .

    Case Studies and Research Findings

    Several studies have explored the biological activities of compounds related to this compound:

    • Antibacterial Studies : A series of pyridine derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited strong antibacterial activity comparable to standard antibiotics like linezolid . This suggests that similar evaluations for this compound could yield promising results.
    • Biofilm Inhibition : Research on related compounds showed significant inhibition of biofilm formation in bacteria such as Streptococcus pneumoniae. The promising compound demonstrated concentration-dependent inhibition, indicating that structural modifications in pyridine derivatives can enhance their bioactivity against biofilms .

    Structure-Activity Relationship (SAR)

    The biological activity of pyridine derivatives often correlates with specific structural features. The presence of bromine and the azetidine moiety in this compound may influence its interaction with biological targets:

    Compound NameStructure FeaturesBiological Activity
    5-(Pyridin-2-yloxy)-2-bromopyridineBromine at 2-positionAntimicrobial activity
    4-Bromo-2-(pyridin-4-yloxy)pyrimidineBromine at 4-positionAnticancer properties
    Pyridin-3-yloxyacetic acidCarboxylic acid instead of azetidineAnti-inflammatory effects

    This table illustrates how variations in structure can lead to different biological activities, emphasizing the need for further research on the unique potential of this compound.

    Q & A

    Q. How does this compound compare to other azetidine-pyridine hybrids?

    • Methodology :
    • Comparative SAR : Evaluate derivatives like 3-bromo-5-(piperidin-2-yl)pyridine for differences in receptor binding and pharmacokinetics .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to assess degradation profiles relative to analogs .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.